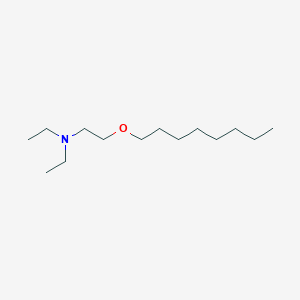![molecular formula C14H28O4Si B14282050 Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane CAS No. 153354-66-6](/img/structure/B14282050.png)
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is a silane-based compound known for its unique structure and versatile applications. This compound is characterized by the presence of an oxabicycloheptane ring, which imparts distinct chemical properties. It is commonly used as a coupling agent and adhesion promoter in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane typically involves the reaction of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process involves the following steps:
Preparation of 2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethanol: This intermediate is synthesized through the epoxidation of cyclohexene followed by ring-opening with ethylene glycol.
Reaction with Triethoxysilane: The intermediate is then reacted with triethoxysilane in the presence of a catalyst such as chloroplatinic acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified through distillation or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Epoxide Ring-Opening: The oxabicycloheptane ring can undergo ring-opening reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Epoxide Ring-Opening: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Cross-linked siloxane networks.
Epoxide Ring-Opening: Various functionalized derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane has a wide range of applications in scientific research, including:
Chemistry: Used as a coupling agent to functionalize surfaces and improve the dispersion of nanoparticles.
Biology: Employed in the modification of biomaterials to enhance their properties and interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized as an adhesion promoter in coatings, adhesives, and sealants to improve bonding between different materials.
Wirkmechanismus
The mechanism of action of Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane involves its ability to form strong chemical bonds with various substrates. The compound’s silane groups can hydrolyze to form silanols, which can then condense to form siloxane bonds with surfaces. This results in improved adhesion and compatibility with different materials. Additionally, the oxabicycloheptane ring can undergo ring-opening reactions, allowing for further functionalization and modification of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane: Similar structure but with methoxy groups instead of ethoxy groups.
2-(3,4-Epoxycyclohexyl)ethyltriethoxysilane: Contains an epoxycyclohexyl group instead of an oxabicycloheptane ring.
Uniqueness
Triethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane is unique due to its specific combination of an oxabicycloheptane ring and triethoxysilane groups. This combination imparts distinct chemical properties, making it highly effective as a coupling agent and adhesion promoter. The presence of the oxabicycloheptane ring also allows for unique reactivity and functionalization options compared to other similar compounds.
Eigenschaften
CAS-Nummer |
153354-66-6 |
|---|---|
Molekularformel |
C14H28O4Si |
Molekulargewicht |
288.45 g/mol |
IUPAC-Name |
triethoxy-[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane |
InChI |
InChI=1S/C14H28O4Si/c1-4-15-19(16-5-2,17-6-3)11-10-12-8-7-9-13-14(12)18-13/h12-14H,4-11H2,1-3H3 |
InChI-Schlüssel |
FPLNVLLOPKZBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCC1CCCC2C1O2)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)

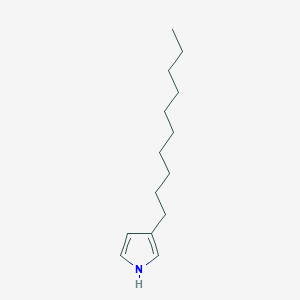
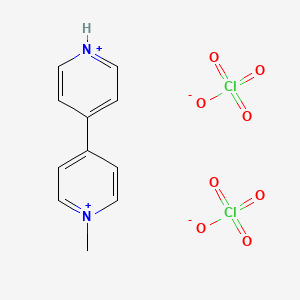



![Guanidine, N'-[(2-chloro-5-thiazolyl)methyl]-N,N-dimethyl-N''-nitro-](/img/structure/B14282032.png)
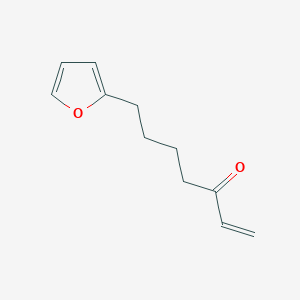
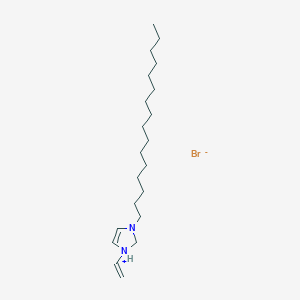
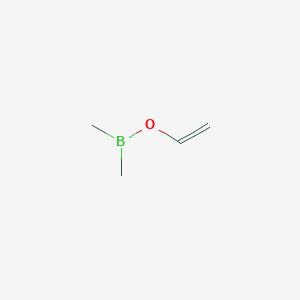
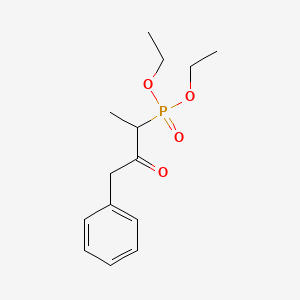
![D-Valine, N-[(dodecyloxy)carbonyl]-](/img/structure/B14282062.png)
